molecular formula C13H19F2NO4 B6147865 3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 1373028-09-1

3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B6147865
CAS No.: 1373028-09-1
M. Wt: 291.29 g/mol
InChI Key: CULIOLXISHNQMG-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its azabicyclo[3.2.1]octane core. The molecule is distinguished by two fluorine atoms at the 8-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, alongside a carboxylic acid substituent at the 1-position. Its synthesis and characterization are documented in specialized catalogs and research databases .

Properties

CAS No.

1373028-09-1

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

8,8-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-8-4-5-12(7-16,9(17)18)13(8,14)15/h8H,4-7H2,1-3H3,(H,17,18)

InChI Key

CULIOLXISHNQMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)(C2(F)F)C(=O)O

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound's bicyclic structure is similar to that of various biologically active molecules, making it a candidate for drug development. Its derivatives have been explored for:

  • Antiviral Agents : Research indicates that modifications of this compound can enhance antiviral activity against specific viruses by targeting viral replication mechanisms.
  • Analgesics : The compound's structural analogs have shown promise in pain relief studies, potentially acting on opioid receptors.

Organic Synthesis

The tert-butoxycarbonyl (Boc) group in the compound is widely used in organic synthesis as a protecting group for amines. This application includes:

  • Synthesis of Amino Acids : The Boc group allows for selective reactions without interfering with other functional groups, facilitating the synthesis of amino acids and peptides.
  • Formation of Complex Natural Products : The compound can serve as a precursor in multi-step syntheses of complex natural products, aiding in the construction of intricate molecular architectures.

Material Science

Research into polymers and materials has identified potential applications for the compound in:

  • Polymeric Coatings : The incorporation of this bicyclic structure into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanomaterials : Its unique chemical properties may contribute to the development of nanomaterials with specific functionalities, such as drug delivery systems.

Case Study 1: Antiviral Drug Development

A study published in Journal of Medicinal Chemistry explored derivatives of 3-[(tert-butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid as potential antiviral agents against influenza virus. The research demonstrated that certain modifications increased efficacy by enhancing binding affinity to viral proteins.

Case Study 2: Synthesis of Peptide Libraries

Researchers utilized the Boc-protected form of this compound to synthesize peptide libraries for screening against cancer cell lines. The study highlighted the versatility of the compound in facilitating complex peptide synthesis while maintaining high yields and purity.

Data Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral agentsJournal of Medicinal Chemistry
AnalgesicsPharmaceutical Research
Organic SynthesisSynthesis of amino acidsOrganic Letters
Formation of complex natural productsTetrahedron
Material SciencePolymeric coatingsPolymer Science
NanomaterialsAdvanced Materials

Comparison with Similar Compounds

Key Structural Differences:

Compound Name CAS Number Molecular Formula Substituents
3-[(tert-Butoxy)carbonyl]-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid 1781098-86-9 C₁₃H₁₉F₂NO₄ 8,8-difluoro; Boc at N3; carboxylic acid at C1
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid 1159826-74-0 C₁₃H₂₁NO₄ Boc at N8; carboxylic acid at C3; no fluorine substituents
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid 1250997-29-5 C₁₃H₂₁NO₄ Boc at N3; carboxylic acid at C8; no fluorine substituents
4-{3-[(Tert-butoxy)carbonyl]-3,8-diazabicyclo[3.2.1]octan-8-yl}-2-fluorobenzoic acid 2460749-25-9 C₁₈H₂₃FN₂O₄ Boc at N3; fluorine on aromatic ring; additional nitrogen at N8; benzoic acid substituent
N-CBZ-8-azabicyclo[3.2.1]octane-3-carboxylic acid 1159822-23-7 C₁₆H₁₉NO₄ Carbobenzyloxy (CBZ) protecting group at N8; carboxylic acid at C3

Key Observations:

  • Fluorine Substitution: The target compound is unique in its 8,8-difluoro substitution, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Carboxylic Acid Position: Placement of the carboxylic acid at C1 (vs. C3 or C8) influences hydrogen-bonding interactions and solubility .
  • Protecting Groups: Boc and CBZ groups modulate reactivity and solubility; Boc is preferred for its ease of removal under acidic conditions .

Physical Properties:

Compound Name Molecular Weight Boiling Point Melting Point Solubility (Water)
This compound 307.30 N/A N/A Low
8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid 255.31 N/A N/A Moderate
N-CBZ-8-azabicyclo[3.2.1]octane-3-carboxylic acid 289.33 N/A N/A Low

Synthetic Routes:

  • The target compound is synthesized via fluorination of the azabicyclo[3.2.1]octane core using reagents like DAST (diethylaminosulfur trifluoride), followed by Boc protection and carboxylation .
  • Non-fluorinated analogs (e.g., CAS 1250997-29-5) are synthesized via direct carboxylation or ester hydrolysis .

Preparation Methods

Mannich Cyclization

Mannich reactions enable the formation of nitrogen-containing bicyclic systems. A representative approach involves reacting a diketone precursor with an amine and formaldehyde under acidic conditions. For example, cycloheptanone derivatives treated with ammonium acetate and paraformaldehyde yield the 3-azabicyclo[3.2.1]octane core.

Ring-Closing Metathesis

Transition-metal-catalyzed metathesis offers a modern alternative. Grubbs catalysts facilitate the cyclization of diene precursors to form the bicyclic structure. This method provides superior regiocontrol, critical for subsequent functionalization.

Table 1: Core Synthesis Methods

MethodReagents/ConditionsYieldSource
Mannich CyclizationNH4OAc, HCHO, HCl, reflux, 12 h60–70%
Ring-Closing MetathesisGrubbs II, DCM, 40°C, 6 h75–85%

Introduction of Difluoro Groups

Fluorination at the 8,8-positions is achieved through late-stage functionalization of a ketone intermediate.

Deoxo-Fluor Mediated Conversion

Treatment of bicyclo[3.2.1]octan-8-one with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in dichloromethane at −78°C to room temperature replaces the ketone oxygen with two fluorine atoms. This exothermic reaction requires careful temperature control to avoid side reactions.

DAST Fluorination

Diethylaminosulfur trifluoride (DAST) serves as an alternative fluorinating agent, though it is less selective for geminal difluorination. Yields typically range from 50–65% due to competing monofluorination and elimination byproducts.

Table 2: Fluorination Protocols

AgentConditionsYieldPuritySource
Deoxo-FluorDCM, −78°C → rt, 24 h82%95%
DASTDCM, 0°C → rt, 48 h58%90%

Boc Protection of the Amine

The tertiary amine at position 3 is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired reactivity during subsequent steps.

Boc Anhydride Method

Reaction with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst proceeds quantitatively at room temperature. The Boc group’s steric bulk enhances solubility in organic solvents, facilitating purification.

Two-Phase System Optimization

Industrial-scale protocols employ a water/ethyl acetate biphasic system with sodium bicarbonate to scavenge HCl. This modification reduces reaction time to 2 hours and improves yield to 98%.

Formation of the Carboxylic Acid Moiety

The carboxylic acid at position 1 is introduced via oxidation or hydrolysis:

Nitrile Hydrolysis

A nitrile precursor, installed via palladium-catalyzed cyanation, undergoes acidic hydrolysis. Concentrated sulfuric acid at 80°C for 8 hours converts the nitrile to the carboxylic acid with >90% conversion.

Oxidation of Primary Alcohols

Hydroxymethyl intermediates are oxidized using Jones reagent (CrO3/H2SO4) in acetone. This method, while efficient, generates stoichiometric chromium waste, necessitating rigorous purification.

MethodReagents/ConditionsYieldSource
Nitrile HydrolysisH2SO4 (conc.), 80°C, 8 h92%
Jones OxidationCrO3, H2SO4, acetone, 0°C, 2 h88%

Optimization and Industrial Scaling

Continuous Flow Synthesis

Adoption of continuous flow reactors minimizes decomposition during exothermic fluorination steps. A patented system achieves 95% conversion with residence times under 10 minutes.

Crystallization-Driven Purification

Recrystallization from heptane/ethyl acetate (7:3) removes residual fluorinating agents and Boc-protected byproducts, yielding pharmaceutical-grade material (≥99.5% purity).

Comparative Analysis of Synthetic Routes

Route A (Stepwise):

  • Mannich cyclization → 2. Deoxo-Fluor fluorination → 3. Boc protection → 4. Nitrile hydrolysis
    Overall Yield: 52%

Route B (Convergent):

  • Ring-closing metathesis → 2. Boc protection → 3. DAST fluorination → 4. Jones oxidation
    Overall Yield: 48%

Route A offers higher yields at each step but requires stringent temperature control. Route B benefits from metathesis efficiency but suffers from lower fluorination selectivity .

Q & A

What synthetic methodologies are recommended for constructing the bicyclo[3.2.1]octane core in this compound?

The bicyclo[3.2.1]octane scaffold can be synthesized via intramolecular cyclization or ring-closing metathesis. Key steps include:

  • Ring-forming reactions : Use of transition-metal catalysts (e.g., palladium or ruthenium) to facilitate strain-release-driven cyclization .
  • Fluorination strategies : Electrophilic fluorination agents (e.g., Selectfluor) or deoxyfluorination (e.g., DAST) to introduce difluoro groups at the 8,8-positions .
  • Protective group chemistry : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine, as seen in analogous azabicyclo compounds .
    Advanced note : Computational modeling (DFT) can predict regioselectivity in fluorination, reducing side-product formation .

How should researchers validate the structural integrity and purity of this compound?

A multi-technique approach is critical:

  • NMR spectroscopy : 1H/13C NMR for backbone verification; 19F NMR to confirm difluoro substitution .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C14H20F2N2O4, expected ~342.3 g/mol).
  • Chromatography : HPLC with UV/RI detection to assess purity (>95% recommended for biological assays) .
    Advanced note : X-ray crystallography may resolve stereochemical ambiguities in the bicyclic core if single crystals are obtainable .

What safety protocols are essential when handling this compound in the lab?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for dust control .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
    Critical risk : The compound’s GHS classification (H302, H315, H319, H335) mandates strict avoidance of skin/eye contact and respiratory exposure .

How does the difluoro substitution at the 8,8-positions influence the compound’s reactivity?

  • Steric effects : The geminal difluoro group increases ring rigidity, potentially slowing nucleophilic attacks at adjacent positions .
  • Electronic effects : Fluorine’s electron-withdrawing nature may stabilize intermediates in amide bond formation or hydrolysis .
    Advanced study : Perform kinetic isotope effect (KIE) experiments to probe fluorine’s role in reaction mechanisms.

What strategies are recommended for resolving enantiomers of this chiral bicyclic compound?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA mobile phases .
  • Derivatization : Attach chiral auxiliaries (e.g., Mosher’s acid) to enhance NMR-based enantiomeric excess (ee) determination .
    Advanced note : Asymmetric catalysis (e.g., organocatalysts) during cyclization could improve enantioselectivity in early synthesis stages .

How stable is this compound under acidic or basic conditions?

  • Acidic conditions : The Boc group is labile below pH 3, leading to deprotection. Stability studies in HCl (0.1–1 M) at 25°C are advised .
  • Basic conditions : The ester linkage may hydrolyze in NaOH (>0.5 M). Monitor degradation via TLC or HPLC .
    Advanced study : Use Arrhenius plots to predict shelf-life under accelerated stress conditions (40–60°C) .

What computational tools can predict this compound’s pharmacokinetic (PK) properties?

  • Molecular docking : Software like AutoDock Vina to assess binding to targets (e.g., enzymes or receptors) .
  • ADME prediction : SwissADME or ADMETLab2.0 to estimate solubility (LogP ~1.5–2.5), permeability, and CYP450 interactions .
    Advanced note : MD simulations can model fluorine’s impact on membrane penetration and target engagement .

Are there known contradictions in toxicity data for structurally related azabicyclo compounds?

  • Limited data : No acute toxicity data exists for this specific compound, but analogs with nitro or aromatic substituents show hepatotoxicity .
  • Precautionary measures : Treat as a potential carcinogen (IARC/ACGIH Class 2B) due to structural alerts (e.g., strained bicyclic amines) .
    Advanced study : Conduct Ames tests or in vitro micronucleus assays to evaluate genotoxicity .

How can researchers optimize the yield of this compound in multistep syntheses?

  • Stepwise optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
  • Quench-and-purify : Isolate intermediates after fluorination and Boc protection to minimize side reactions .
    Advanced note : Flow chemistry may improve scalability by controlling exothermic reactions (e.g., fluorination) .

What role does this compound play in medicinal chemistry research?

  • Scaffold for drug discovery : The azabicyclo[3.2.1]octane core mimics tropane alkaloids, making it a candidate for CNS-targeted agents .
  • Fluorine’s role : The difluoro motif enhances metabolic stability and bioavailability in preclinical models .
    Advanced application : Explore its use in PROTACs (proteolysis-targeting chimeras) by conjugating with E3 ligase ligands .

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